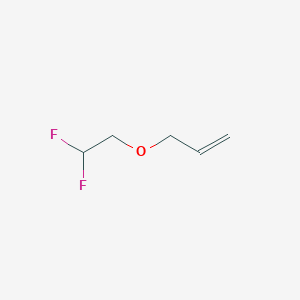

3-(2,2-Difluoroethoxy)prop-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2,2-Difluoroethoxy)prop-1-ene" is a fluorinated organic molecule that may be of interest due to its potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals. The presence of fluorine atoms can significantly alter the physical and chemical properties of organic compounds, often leading to increased stability and bioactivity.

Synthesis Analysis

The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. However, there are no direct studies on the synthesis of "3-(2,2-Difluoroethoxy)prop-1-ene" in the provided papers. Nevertheless, related works include the synthesis of various fluorinated compounds, such as the preparation of 1,1,1-trifluoro-2,3-epoxypropane through lipase-mediated kinetic resolution , and the synthesis of 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes from corresponding lithium 3-(polyfluoroalkyl)-1,3-diketonates . These methods could potentially be adapted for the synthesis of "3-(2,2-Difluoroethoxy)prop-1-ene" by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for understanding their reactivity and properties. The electron diffraction study of 1,2-difluoroethane provides insights into the bond lengths and angles of a related difluoroalkane, which could be useful for inferring the structure of "3-(2,2-Difluoroethoxy)prop-1-ene" . Additionally, the unexpected structure of the complex of 3-fluoro-1,2-epoxypropane with argon suggests that the introduction of fluorine atoms can lead to significant changes in molecular geometry .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often unique due to the electronegativity and size of the fluorine atom. While the provided papers do not directly address the reactivity of "3-(2,2-Difluoroethoxy)prop-1-ene," they do discuss the reactivity of related fluorinated compounds. For instance, the synthesis of trifluoromethylated 1,3-dioxanes via an intramolecular oxa-Michael reaction demonstrates the potential for fluorinated compounds to undergo ring-closure reactions .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit distinct physical and chemical properties. The study of the molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of a related compound provides valuable information on the electronic properties and stability of fluorinated enones . The characterization of p-perfluoro{1-[2-(2-fluorosulfonyl-ethoxy)propoxy]}ethylated poly(α-methyl styrene) also highlights the impact of fluorination on the thermal stability and molecular weight of polymers .

Applications De Recherche Scientifique

1. Electrolyte Additive in Lithium-Ion Batteries

A fluorinated electrolyte mixture containing prop-1-ene-1,3-sultone as an electrolyte additive demonstrated promising cycling and storage performance in Li-ion cells. This additive helps control gas evolution in fluorinated electrolyte cells, although high impedance issues at the negative electrode/electrolyte interface were observed (Xia et al., 2016).

2. Synthesis of 1,7-Dioxaspiro[4.4]nonanes

2-Chloromethyl-3-(2-methoxyethoxy)prop-1-ene serves as a versatile precursor for a variety of methylidenic diols. These diols undergo double intramolecular iodoetherification to yield 1,7-dioxaspiro[4.4]nonanes, which are present in a wide range of natural products (Alonso et al., 2005).

3. Preparation of Substituted Perhydrofuro[2,3-b]furans

The compound 3-chloro-2-(chloromethyl)prop-1-ene, when reacted with lithium powder and electrophiles, yields methylenic diols that lead to perhydrofurofurans upon further oxidation (Lorenzo et al., 2000).

4. Fluoro-Olefin Chemistry

The addition of perfluorohexyl iodide to allyl chloride, including 3-(perfluorohexyl)prop-1-ene, illustrates the influence of reaction conditions on the formation of polyfluoro-olefins (Napoli & Bertani, 2001).

5. Synthesis of Glycerin Carbonate-Based Intermediates

A synthesis of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) was performed, leading to the creation of polyhydroxyurethanes without isocyanate by step growth polyaddition (Benyahya et al., 2011).

6. Markovnikov Regiocontrol in Hydroboration of Alkene

The introduction of fluorine atoms in the hydroboration of alkene changes the proportions of hydroborational products and affects regioselectivity (Fan et al., 2010).

7. In Vitro Studies on Microfluidic Sensors

A microfluidic sensor with embedded obstacles using new antibacterial synthetic compounds showed accelerated chemo-repellent response and strong anti-bacterial properties (Roh et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2,2-difluoroethoxy)prop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c1-2-3-8-4-5(6)7/h2,5H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVZDLLNSHZDIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547565 |

Source

|

| Record name | 3-(2,2-Difluoroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Difluoroethoxy)prop-1-ene | |

CAS RN |

111512-41-5 |

Source

|

| Record name | 3-(2,2-Difluoroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.